
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a carbazole moiety and a chloroethyl group, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- typically involves the reaction of carbazole with chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the following steps:
Preparation of Carbazole Derivative: Carbazole is reacted with a suitable reagent to introduce the chloroethyl group.
Formation of Urea Derivative: The intermediate product is then reacted with isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The carbazole moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new urea derivative with different functional groups.
科学研究应用
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- exerts its effects depends on its interaction with molecular targets. The chloroethyl group may facilitate binding to specific enzymes or receptors, while the carbazole moiety may interact with other molecular structures. Detailed studies are required to elucidate the exact pathways involved.
相似化合物的比较
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: can be compared with other urea derivatives and carbazole-containing compounds:
Similar Compounds: Urea derivatives with different substituents, carbazole derivatives with various functional groups.
Uniqueness: The combination of the carbazole moiety and the chloroethyl group imparts unique properties, such as specific reactivity and potential biological activity.
Conclusion
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: is a compound of significant interest due to its unique structure and potential applications
属性
CAS 编号 |
102434-43-5 |
|---|---|
分子式 |
C15H14ClN3O |
分子量 |
287.74 g/mol |
IUPAC 名称 |
1-carbazol-9-yl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C15H14ClN3O/c16-9-10-17-15(20)18-19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H2,17,18,20) |
InChI 键 |
YMEFUGLZZYZKBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
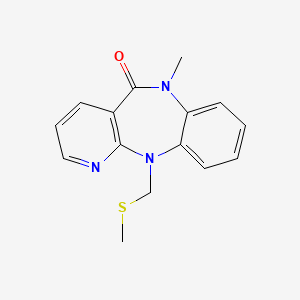


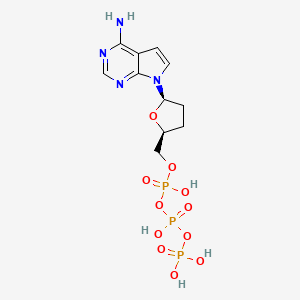
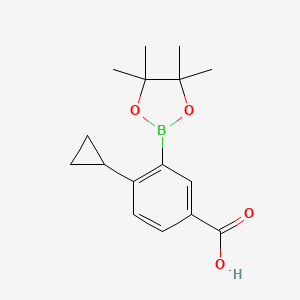

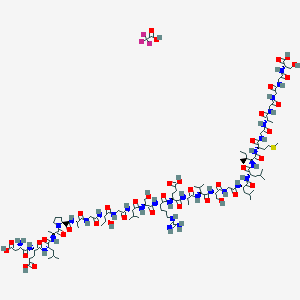
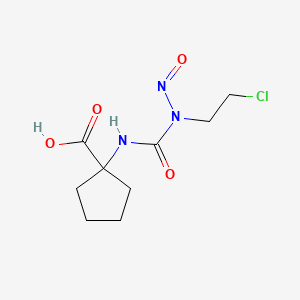
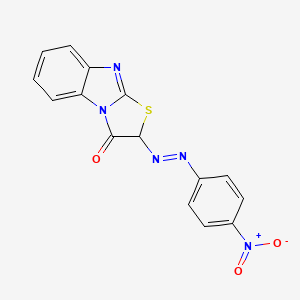
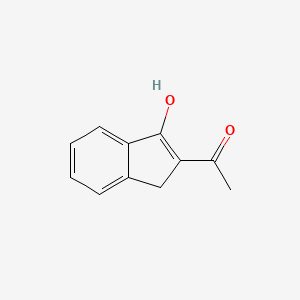

![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
